molecular formula C13H15NO3 B8147413 Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B8147413
M. Wt: 233.26 g/mol
InChI Key: SXRCSLUPXCTDRP-UHFFFAOYSA-N
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Description

Structural Characterization of Benzyl 2-Methyl-3-Oxopyrrolidine-1-Carboxylate

Molecular Architecture and IUPAC Nomenclature

The IUPAC name This compound reflects its structural components:

  • A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).
  • A methyl group at the 2-position.
  • A ketone at the 3-position.
  • A benzyl carboxylate group at the 1-position.

The molecular formula is C₁₃H₁₅NO₃ , with a molecular weight of 233.26 g/mol . The stereochemistry of the methyl group at the 2-position can influence its reactivity, though most synthetic routes produce racemic mixtures unless chiral catalysts are employed.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35–7.28 (m, 5H, aromatic protons of benzyl group).
    • δ 5.15 (s, 2H, CH₂ of benzyl carboxylate).
    • δ 4.20–3.90 (m, 2H, pyrrolidine ring protons adjacent to nitrogen).
    • δ 2.80–2.60 (m, 1H, methyl-bearing carbon proton).
    • δ 1.40 (d, J = 6.8 Hz, 3H, CH₃ group).
  • ¹³C NMR :

    • δ 207.5 (C=O of ketone).
    • δ 170.2 (C=O of carboxylate).
    • δ 135.8–128.2 (aromatic carbons).
    • δ 62.1 (CH₂ of benzyl group).
    • δ 45.3 (quaternary carbon adjacent to methyl group).
Infrared (IR) Spectroscopy

Key absorptions include:

  • 1740 cm⁻¹ : Stretching of the carboxylate C=O.
  • 1685 cm⁻¹ : Stretching of the ketone C=O.
  • 1200–1100 cm⁻¹ : C–O–C asymmetric stretching of the ester group.
Mass Spectrometry

The molecular ion peak appears at m/z 233.26 , consistent with the molecular weight. Fragmentation patterns include loss of the benzyl group (m/z 91) and decarboxylation (m/z 189).

Crystallographic Analysis and Conformational Studies

While crystallographic data for this specific compound is limited, related pyrrolidine carboxylates exhibit envelope conformations with the nitrogen atom deviating from the plane of the ring. Computational studies (DFT at B3LYP/6-31G*) predict a puckering amplitude of 0.6 Å for the pyrrolidine ring, with the methyl group adopting an equatorial position to minimize steric hindrance. Hydrogen bonding between the ketone oxygen and adjacent protons stabilizes the conformation, as observed in analogs like tert-butyl 3-oxopyrrolidine-1-carboxylate.

Comparative Analysis with Related Pyrrolidine Carboxylates

Compound Name Structural Features Key Differences from this compound
tert-Butyl 2-methyl-3-oxopyrrolidine-1-carboxylate tert-Butyl ester group Higher steric hindrance reduces solubility in polar solvents.
1-Boc-3-pyrrolidone Boc-protected amine Enhanced stability under acidic conditions.
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate Ketone at 4-position Altered reactivity in nucleophilic additions.

Properties

IUPAC Name

benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-10-12(15)7-8-14(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRCSLUPXCTDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxyl derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-methyl-3-oxo-4-pyrrolidinecarboxylate, while reduction may produce benzyl 2-methyl-3-hydroxy-4-pyrrolidinecarboxylate.

Scientific Research Applications

Chemistry

Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. It can undergo several chemical transformations, including:

  • Oxidation : The benzylic position can be oxidized to produce benzoic acid derivatives.
  • Reduction : The carbonyl group can be reduced to alcohols using hydrogenation catalysts.
  • Substitution Reactions : Nucleophilic substitution allows for the introduction of various substituents at the benzylic position.
Reaction TypeCommon ReagentsProducts
OxidationKMnO₄, CrO₃Benzoic acid derivatives
ReductionPd/C with H₂Alcohol derivatives
SubstitutionAlkyl halidesSubstituted benzyl derivatives

Biology

In biological research, this compound has been investigated for its potential role in enzyme inhibition and protein binding studies. Its interactions with specific molecular targets can modulate biological pathways, making it a candidate for further pharmacological exploration.

Case studies have shown that compounds similar to this compound can act as inhibitors of enzymes involved in critical biological processes. For example, research has demonstrated that structurally related compounds can inhibit fatty acid amide hydrolase, leading to elevated endocannabinoid levels in the brain and potential therapeutic effects for pain management .

Medicine

The medicinal applications of this compound are particularly promising. It has been explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents targeting various diseases.

Notably, compounds derived from this structure have shown potential as inhibitors of influenza virus neuraminidase . These findings suggest that this compound could play a role in developing antiviral medications.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its ability to serve as an intermediate in complex synthetic pathways makes it valuable for manufacturing various chemical products.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications/Notes
Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate 2-methyl, 3-oxo C₁₃H₁₅NO₃ 233.26 Predicted high polarity due to ketone; steric hindrance from methyl group. Intermediate for alkaloid synthesis; potential MAO inhibitor scaffold .
Benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate 2-(ethoxycarbonylmethyl), 3-oxo C₁₆H₁₉NO₅ 305.33 Density: 1.227 g/cm³ (predicted); pKa: -2.59 (acidic). Ethyl ester enhances lipophilicity; used in peptide mimetics .
Benzyl 3-chloro-2-oxopyrrolidine-1-carboxylate 3-chloro, 2-oxo C₁₂H₁₂ClNO₃ 253.68 LogP: 2.10 (moderate lipophilicity); reactive chloro group for nucleophilic substitution. Building block for anticancer agents; halogenation improves metabolic stability .
Methyl 3′-benzyl-4′-(2-chlorophenyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate Spirocyclic oxindole-pyrrolidine C₂₇H₂₄ClN₂O₃ 471.95 Complex 3D structure; high steric demand. MAO inhibition; neuropharmacological applications .

Key Observations:

Ethoxycarbonylmethyl (in ) increases molecular weight and lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility. Chloro substituents (e.g., ) improve electrophilicity, enabling cross-coupling reactions or serving as leaving groups.

Biological Relevance :

  • Pyrrolidine derivatives with spirocyclic architectures (e.g., ) exhibit enhanced binding to enzymes like MAO due to conformational rigidity.
  • The ketone group in the target compound may participate in hydrogen bonding with biological targets, a feature less prominent in esterified analogs.

Synthetic Utility :

  • The Cbz-protected nitrogen in all listed compounds allows selective deprotection, enabling sequential functionalization .
  • Crystallographic tools (e.g., SHELX , Mercury ) are critical for analyzing ring puckering and intermolecular interactions in these molecules.

Research Findings and Structural Insights

Ring Puckering and Conformation: Cremer and Pople’s puckering coordinates are essential for analyzing the nonplanar geometry of pyrrolidine rings. The 3-oxo group in the target compound likely induces slight flattening of the ring, altering pseudorotation dynamics compared to fully saturated analogs.

Crystallographic Validation :

  • Tools like ORTEP-3 and Mercury CSD enable visualization of bond lengths and angles, ensuring structural accuracy. For example, the spirocyclic compound in was validated using these methods, confirming its stereochemical integrity.

Toxicity and Safety: While toxicity data for the target compound are unavailable, analogs like benzyl 4-aminopiperidine-1-carboxylate highlight the need for thorough toxicological profiling, as incomplete studies pose risks in drug development.

Biological Activity

Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound features a pyrrolidine ring with a carboxylate group and a benzyl substituent. Its unique substitution pattern imparts distinct chemical properties that influence its biological activity. The compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological profile .

The biological activity of this compound is believed to involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. These interactions may modulate key signaling pathways associated with cell proliferation and apoptosis .

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of anticancer activity. In particular, studies utilizing human lung adenocarcinoma (A549) models have shown that certain derivatives can significantly reduce cell viability compared to standard chemotherapeutic agents like cisplatin .

Case Study: Anticancer Efficacy

In a study assessing the anticancer properties of various derivatives, compounds were tested at a concentration of 100 µM for 24 hours. The results indicated that some derivatives exhibited notable cytotoxic effects on A549 cells, while others showed limited activity . The following table summarizes the findings:

CompoundViability (%)Comparison to Cisplatin
Compound A66%More effective
Compound B78%Less effective
Compound C86%Comparable

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. While some derivatives demonstrated activity against various pathogens, including multidrug-resistant strains, others were ineffective against Gram-negative bacteria .

Case Study: Antimicrobial Screening

In screening assays against clinically significant pathogens, the following results were observed:

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae>64 µg/mL
Escherichia coli>64 µg/mL
Staphylococcus aureus (MRSA)Effective at lower concentrations

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzyl and pyrrolidine moieties can significantly alter the biological activity of the compounds. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzyl ring often enhances anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate, and what factors influence reaction yields?

  • Methodological Answer : The compound can be synthesized via esterification or substitution reactions. For example, benzyl protection of pyrrolidine derivatives using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) is a common approach. Oxidation of secondary alcohols (e.g., using KMnO₄ or CrO₃) or ketone formation via Friedel-Crafts acylation may introduce the 3-oxo group. Yield optimization depends on reaction temperature, stoichiometry of reagents, and catalyst choice (e.g., Lewis acids for acylation). Impurities from side reactions (e.g., over-oxidation) require purification via column chromatography or recrystallization .

Q. What safety precautions are critical when handling this compound, given limited toxicological data?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
  • Ventilation : Work in a fume hood to prevent inhalation exposure .
  • First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a tightly sealed container in a dry, well-ventilated area away from ignition sources .

Advanced Research Questions

Q. How can computational methods predict the reactivity and intermolecular interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the 3-oxo group may act as a hydrogen-bond acceptor .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or crystallization tendencies. Polar aprotic solvents (e.g., DMSO) may stabilize the carbonyl group .
  • Graph Set Analysis : Map hydrogen-bonding patterns in crystal structures to predict packing motifs .

Q. What crystallographic techniques resolve the molecular conformation of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software for structure solution and refinement. Assign anisotropic displacement parameters to model thermal motion .
  • ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty in the pyrrolidine ring and benzyl group .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity in the pyrrolidine ring .

Q. How do structural modifications (e.g., substituent position) alter the compound’s physicochemical properties?

  • Comparative Analysis :

Compound NameKey Structural FeatureImpact on Properties
This compoundMethyl at C2, ketone at C3Enhanced lipophilicity; ketone enables hydrogen bonding
(R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylateChiral center at C2, ketone at C4Steric hindrance affects enantioselective reactivity
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylateEster at C3, ketone at C5Altered metabolic stability in biological assays

Data Contradictions and Mitigation Strategies

Q. How should researchers address discrepancies in hazard classifications for related compounds?

  • Example : While some SDS state "no known hazards" for benzyl carboxylates , others highlight insufficient toxicological data .
  • Mitigation :

  • Conduct in vitro toxicity screening (e.g., Ames test for mutagenicity).
  • Apply the precautionary principle: Assume acute toxicity until proven otherwise .

Experimental Design Considerations

Q. What analytical techniques validate the purity and stability of this compound?

  • Methodological Answer :

  • HPLC-MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH).
  • NMR Spectroscopy : Track signal splitting in 1^1H NMR to detect epimerization at the pyrrolidine ring .
  • TGA/DSC : Assess thermal decomposition profiles to optimize storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 2-methyl-3-oxopyrrolidine-1-carboxylate

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